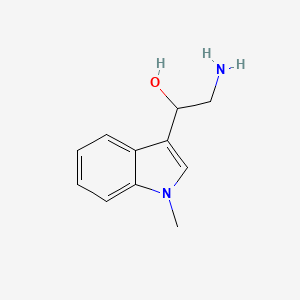

2-amino-1-(1-methyl-1H-indol-3-yl)ethanol

Description

Structure

3D Structure

Properties

IUPAC Name |

2-amino-1-(1-methylindol-3-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O/c1-13-7-9(11(14)6-12)8-4-2-3-5-10(8)13/h2-5,7,11,14H,6,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLSYAQZHEZIPRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=CC=CC=C21)C(CN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Diffraction Techniques for Structural Characterization of 2 Amino 1 1 Methyl 1h Indol 3 Yl Ethanol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Elucidaion (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. Through the analysis of ¹H, ¹³C, and various two-dimensional (2D) NMR spectra, the chemical environment and connectivity of each atom in 2-amino-1-(1-methyl-1H-indol-3-yl)ethanol can be mapped out.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, distinct signals are expected for the aromatic protons of the indole (B1671886) ring, the methine proton of the ethanol (B145695) backbone, the methylene (B1212753) protons, the N-methyl protons, and the exchangeable protons of the amine (NH₂) and hydroxyl (OH) groups. The aromatic region would typically show complex multiplets corresponding to the four protons on the benzene (B151609) portion of the indole ring. The proton at the C2 position of the indole ring would appear as a singlet. The N-methyl group would also present as a sharp singlet. The protons of the ethanol side chain (CH and CH₂) would show characteristic splitting patterns due to their coupling with each other.

¹³C NMR: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their respective chemical environments. The spectrum for this compound would display signals for the eight carbons of the indole ring, the N-methyl carbon, and the two carbons of the ethanol side chain. The chemical shifts would differentiate between the aromatic carbons and the aliphatic carbons.

2D NMR: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to confirm the assignments made from 1D spectra. A COSY spectrum would show correlations between coupled protons, confirming the connectivity of the -CH(OH)-CH₂NH₂ fragment. An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, allowing for unambiguous assignment of the ¹³C spectrum.

Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| Indole C2 | ~7.1-7.3 (s, 1H) | ~125-128 |

| Indole C4 | ~7.5-7.7 (d, 1H) | ~110-112 |

| Indole C5 | ~7.1-7.2 (t, 1H) | ~121-123 |

| Indole C6 | ~7.0-7.1 (t, 1H) | ~120-122 |

| Indole C7 | ~7.3-7.5 (d, 1H) | ~118-120 |

| Indole C3a | - | ~128-130 |

| Indole C7a | - | ~136-138 |

| Indole C3 | - | ~112-115 |

| N-CH₃ | ~3.7-3.8 (s, 3H) | ~32-34 |

| CH(OH) | ~4.8-5.0 (dd, 1H) | ~70-75 |

| CH₂NH₂ | ~2.8-3.1 (m, 2H) | ~45-50 |

| OH | Variable, broad | - |

| NH₂ | Variable, broad | - |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis (e.g., ESI-MS)

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. Electrospray ionization (ESI) is a soft ionization technique commonly used for polar molecules like amino alcohols, which typically generates a protonated molecular ion [M+H]⁺.

For this compound (molar mass: 204.26 g/mol ), the ESI-MS spectrum would be expected to show a prominent molecular ion peak at an m/z of approximately 205.27.

High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the determination of the elemental formula. The expected fragmentation pattern would be influenced by the functional groups present. Key fragmentation pathways would include:

Alpha-cleavage: The bonds adjacent to the nitrogen and oxygen atoms are prone to cleavage. Cleavage of the C-C bond between the hydroxyl-bearing carbon and the indole ring is a likely pathway.

Loss of water: Dehydration from the ethanol side chain can occur, leading to a fragment ion corresponding to [M+H-H₂O]⁺.

Loss of aminomethyl group: Cleavage could result in the loss of a CH₂NH₂ fragment.

Interactive Table: Predicted ESI-MS Fragments

| Fragment | Predicted m/z | Description |

| [C₁₂H₁₆N₂O + H]⁺ | 205.27 | Protonated Molecular Ion |

| [C₁₂H₁₅N₂]⁺ | 187.26 | Loss of H₂O |

| [C₁₁H₁₂N]⁺ | 158.22 | Cleavage of ethanol side chain |

| [CH₄N]⁺ | 30.05 | Aminomethyl fragment |

X-ray Diffraction for Solid-State Structural Determination and Absolute Configuration

For a chiral compound like this compound, X-ray crystallography is crucial for determining its absolute configuration. wikipedia.org By analyzing the anomalous dispersion of X-rays, the absolute spatial arrangement of the atoms around the chiral center can be established, allowing for an unambiguous assignment of the stereochemistry as either (R) or (S). wikipedia.orgnih.gov This is a critical piece of information, as enantiomers can have vastly different biological activities. The analysis of an enantiomerically pure crystal would confirm its crystallization in one of the 65 chiral space groups, known as Sohncke groups. wikipedia.org

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its bonds. It is an excellent tool for identifying the functional groups present in a molecule. pressbooks.pub The IR spectrum of this compound would exhibit characteristic absorption bands for its alcohol, amine, and substituted indole functionalities.

O-H Stretch: A broad and intense absorption band is expected in the region of 3400-3650 cm⁻¹, characteristic of the hydroxyl group of the alcohol, with the broadening due to hydrogen bonding. libretexts.org

N-H Stretch: The primary amine (NH₂) group will show one or two sharper, less intense peaks in the 3300-3500 cm⁻¹ range. libretexts.orgmasterorganicchemistry.com

C-H Stretches: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl and ethanol groups are found just below 3000 cm⁻¹ (around 2850-2960 cm⁻¹). libretexts.org

C-O Stretch: A strong absorption corresponding to the C-O stretching of the alcohol would be present in the 1050-1260 cm⁻¹ region.

N-H Bend: The scissoring vibration of the primary amine usually appears in the range of 1590-1650 cm⁻¹.

Interactive Table: Characteristic IR Absorption Bands

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| Alcohol (O-H) | Stretch | 3400 - 3650 | Strong, Broad |

| Amine (N-H) | Stretch | 3300 - 3500 | Medium, Sharp |

| Aromatic (C-H) | Stretch | 3000 - 3100 | Medium to Weak |

| Aliphatic (C-H) | Stretch | 2850 - 2960 | Medium to Strong |

| Amine (N-H) | Bend | 1590 - 1650 | Medium |

| Aromatic (C=C) | Stretch | 1450 - 1600 | Medium |

| Alcohol (C-O) | Stretch | 1050 - 1260 | Strong |

Advanced Chromatographic Methods for Purity Assessment and Mixture Analysis (e.g., HPLC with UV/Vis or MS Detection)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of a compound and for separating components of a mixture. For this compound, a reversed-phase HPLC method would typically be employed. This involves a nonpolar stationary phase (e.g., C18) and a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol (B129727) with a buffer).

Detection can be achieved using a UV/Vis detector, as the indole ring system is a strong chromophore, or a mass spectrometer (LC-MS), which provides both retention time data and mass information for enhanced specificity. arkat-usa.org The purity of the sample is determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram.

Furthermore, chiral HPLC is essential for the analysis of this compound. By using a chiral stationary phase (CSP), it is possible to separate the (R) and (S) enantiomers, allowing for the determination of the enantiomeric excess (ee) of a sample. sigmaaldrich.com

Thermal Analysis (e.g., Differential Scanning Calorimetry, DSC) for Polymorphic Form Characterization

Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the difference in heat flow into a sample and a reference as a function of temperature. For this compound, DSC would be used to determine its melting point and enthalpy of fusion. A sharp, single endothermic peak on the DSC thermogram is indicative of a pure, crystalline substance.

DSC is also a valuable tool for studying polymorphism—the ability of a solid material to exist in multiple crystalline forms. Different polymorphs will have distinct crystal lattice arrangements and energies, resulting in different melting points, enthalpies of fusion, and other physical properties. DSC can identify these different forms and characterize the transitions between them.

X-ray Powder Diffraction (XRPD) for Crystalline Phase Analysis

X-ray Powder Diffraction (XRPD) is a non-destructive analytical technique used to characterize the crystalline nature of a bulk solid sample. When a powdered sample is irradiated with X-rays, diffraction occurs at various angles, producing a unique diffraction pattern. This pattern serves as a fingerprint for the specific crystalline phase of the material. researchgate.net

XRPD is instrumental in:

Phase Identification: The obtained pattern can be compared to databases to confirm the identity of the crystalline solid.

Polymorph Screening: Different polymorphs of this compound would produce distinct XRPD patterns, making it a key technique for identifying and distinguishing between them.

Crystallinity Assessment: The technique can differentiate between crystalline and amorphous material.

Rational Design and Synthesis of Derivatives and Analogues of the 2 Amino 1 1 Methyl 1h Indol 3 Yl Ethanol Scaffold

Strategic Modifications on the Indole (B1671886) Nucleus (e.g., C2, C3, C4-C7 Substitutions)

The indole nucleus is a highly versatile scaffold that allows for a wide range of chemical modifications. nih.gov Substitutions at various positions on the indole ring can significantly influence the compound's properties. The C2, C3, and C4-C7 positions are common targets for modification to explore structure-activity relationships (SAR).

The introduction of substituents at the C2 position of the indole ring can have a dual role in promoting certain reactions by stabilizing radical intermediates and reducing the likelihood of homocoupling. nih.gov While sterically bulky groups at C2 can sometimes hinder reactions, smaller substituents like a methyl group often maintain good binding activity. nih.govresearchgate.net The C2 and C3 positions are frequently disubstituted in many bioactive natural products and synthetic drugs. researchgate.net

The C3 position is also a key site for modification. Friedel-Crafts acylation can be used to introduce acyl groups at this position, which can then serve as a handle for further derivatization. nih.govnih.gov For instance, 3-acetylindole (B1664109) can be prepared via the acylation of 1-(phenylsulfonyl)indole. nih.gov

Substitutions on the benzene (B151609) portion of the indole ring (C4-C7 positions) also play a crucial role in modulating biological activity. For example, the placement of a chloride atom at C2 can direct cyclization reactions to the C4 position. nih.gov In some classes of indole derivatives, substitutions at the C5 position with groups like bromine, fluorine, or methyl have been found to be detrimental to binding and functional activity, whereas substitutions at the C6 and C7 positions can lead to high binding affinity. researchgate.net The precise positioning of these substituents is critical for the desired biological effect. researchgate.net

| Position on Indole Nucleus | Type of Modification | Synthetic Method Example | Potential Impact |

|---|---|---|---|

| C2 | Alkylation, Arylation | Direct oxidative coupling with enolates nih.gov | Stabilizes intermediates, can influence binding affinity nih.govresearchgate.net |

| C3 | Acylation | Friedel-Crafts acylation nih.govnih.gov | Introduces a key functional group for further synthesis nih.gov |

| C4-C7 | Halogenation, Alkylation | Directed oxidative cyclizations nih.gov | Modulates binding affinity and selectivity researchgate.net |

Derivatization at the Amino Group (e.g., Acylation, Alkylation, Cyclization)

The primary amino group in the ethanolamine (B43304) side chain is a prime target for derivatization to explore its role in biological interactions. Common modifications include acylation, alkylation, and cyclization.

Alkylation introduces alkyl groups onto the nitrogen atom. N-alkylation of indoles can be achieved through direct introduction of an alkyl substituent at the nitrogen atom. northwestern.edu Friedel-Crafts alkylation is a common method for attaching alkyl groups to aromatic rings, but it can be problematic due to the potential for polyalkylation and carbocation rearrangements. libretexts.orgmasterorganicchemistry.com The reaction involves treating the aromatic ring with an alkyl halide in the presence of a strong Lewis acid like aluminum chloride. masterorganicchemistry.com

Cyclization reactions involving the amino group can lead to the formation of new heterocyclic rings, significantly altering the three-dimensional shape and rigidity of the molecule. For instance, amino-alcohols can be selectively cyclized to form lactams or cyclic amines. researchgate.net Various synthetic strategies have been developed for the creation of diverse indole-fused scaffolds through catalyst-controlled cyclization reactions. rsc.org Tandem cyclization of amino-acid-based compounds can also lead to the formation of complex polycyclic structures. nih.gov The development of new and effective cyclization and cycloaddition reactions is an ongoing area of research in organic chemistry. nih.gov

| Derivatization Method | Reagents/Conditions | Resulting Functional Group/Structure |

|---|---|---|

| Acylation | Acyl chlorides, anhydrides | Amide |

| Alkylation | Alkyl halides with a Lewis acid (e.g., AlCl3) masterorganicchemistry.com | Secondary or tertiary amine |

| Cyclization | Various catalysts and reaction conditions researchgate.netrsc.org | Fused or spiro-heterocyclic rings |

Modifications at the Hydroxyl Group (e.g., Etherification, Esterification)

The hydroxyl group of the ethanolamine side chain offers another point for chemical modification through reactions such as etherification and esterification. These modifications can impact the compound's lipophilicity, metabolic stability, and ability to act as a hydrogen bond donor.

Etherification involves the conversion of the hydroxyl group into an ether. This can be achieved by reacting the alcohol with an alkyl halide under basic conditions (Williamson ether synthesis) or other methods. The resulting ether linkage is generally more stable metabolically than an ester.

Esterification transforms the hydroxyl group into an ester. This is typically accomplished by reacting the alcohol with a carboxylic acid or its derivative (e.g., acyl chloride, anhydride) in the presence of a catalyst. Ester derivatives can act as prodrugs, which are cleaved in vivo to release the active parent compound.

While specific examples for the 2-amino-1-(1-methyl-1H-indol-3-yl)ethanol scaffold are not extensively detailed in the provided search results, these are standard organic transformations that are widely applicable to molecules containing hydroxyl groups.

Exploration of Bioisosteric Replacements within the Ethanolamine Side Chain

Bioisosteric replacement is a powerful strategy in medicinal chemistry used to modify a compound's physicochemical properties while retaining its biological activity. This approach can be applied to the ethanolamine side chain to improve factors like potency, selectivity, and pharmacokinetic profile.

For the ethanolamine side chain, potential bioisosteric replacements could include:

Thioethanolamine: Replacing the hydroxyl group with a thiol group.

Amino acids: Incorporating an amino acid moiety to alter polarity and introduce new interaction points.

Heterocyclic rings: Replacing parts of the side chain with small heterocyclic rings like oxazole, thiazole, or imidazole (B134444) to constrain conformation and introduce new electronic properties. The 1,3-benzothiazole ring, for instance, has been explored as a valid option for scaffold-hopping from indole derivatives. mdpi.com

Bioisosteric replacement of the indole core itself has also been a fruitful area of research, with moieties like indazole being used to develop potent inhibitors of various enzymes. researchgate.netnih.govsci-hub.se

Scaffold Hopping and Ring Expansion/Contraction Strategies

Scaffold hopping is a drug discovery strategy that involves identifying and synthesizing new molecular scaffolds with similar biological activity to a known active compound. nih.gov This approach can lead to compounds with improved properties, such as better patentability, enhanced selectivity, or a more favorable side effect profile. nih.gov For indole-based structures, scaffold hopping could involve replacing the indole core with other bicyclic heterocycles like indazole or benzothiazole. mdpi.comrsc.org

Ring expansion and contraction are synthetic strategies that modify the size of a ring within a molecule, which can significantly impact its three-dimensional shape and biological activity. wikipedia.org

Ring Expansion: Indole rings can be expanded to larger ring systems like quinolines or quinazolinones. quimicaorganica.orgacs.org For example, the reaction of an indole with a carbene can lead to the formation of a quinoline. quimicaorganica.org Photochemically mediated methods using chlorodiazirines have also been developed for the one-carbon ring expansion of N-substituted indoles to quinolinium salts. nih.gov

Ring Contraction: While less common for the indole nucleus itself, ring contraction reactions are a known strategy in organic synthesis to create smaller, more strained ring systems. wikipedia.org

These skeletal modification strategies, including ring-forming and ring-breaking reactions, are valuable tools for generating diverse chemical libraries for drug discovery. nih.govsigmaaldrich.com

Theoretical Considerations for Structure-Activity Relationship (SAR) Exploration in Indole Ethanolamine Systems

The exploration of structure-activity relationships (SAR) is fundamental to understanding how chemical structure translates into biological activity. For indole ethanolamine systems, several key structural features are typically investigated:

The Indole Nucleus: The nature and position of substituents on the indole ring are critical. researchgate.net For example, in some cannabinoid receptor ligands, the length of a carbon chain attached to the indole core significantly influences receptor affinity and potency. researchgate.net

The Ethanolamine Side Chain: The length, branching, and stereochemistry of this side chain can dramatically affect activity. Modifications to the amino and hydroxyl groups, as discussed previously, are also key components of SAR studies.

Computational methods, such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking, are increasingly used to guide the design of new derivatives. scirp.org These in silico approaches can help to predict the biological activity of novel compounds and provide insights into their binding modes with their biological targets, thereby streamlining the drug discovery process. ic.ac.uk

Computational Chemistry and in Silico Modeling in the Research of 2 Amino 1 1 Methyl 1h Indol 3 Yl Ethanol

Molecular Docking Studies of Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. biomedpharmajournal.org This method is crucial for understanding the structural basis of a ligand's activity, predicting binding affinity, and elucidating the specific interactions that stabilize the ligand-receptor complex.

In the study of 2-amino-1-(1-methyl-1H-indol-3-yl)ethanol, molecular docking would be employed to predict its binding mode within the active site of a specific biological target. For instance, studies on similar indole (B1671886) derivatives have successfully used docking to explore interactions with enzymes like UDP-N-acetylmuramate-L-alanine ligase (MurC) and human lanosterol 14α-demethylase, which are targets for antimicrobial agents. nih.gov

The process involves preparing the 3D structures of both the ligand (this compound) and the target protein. Docking algorithms then sample a large number of possible orientations and conformations of the ligand within the receptor's binding site, scoring each pose based on a calculated binding energy. nih.gov Lower binding energy scores typically indicate a more stable and favorable interaction.

Analysis of the top-ranked docking poses reveals key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, which are critical for binding specificity. nih.gov For example, the indole ring of the compound is capable of forming pi-stacking interactions with aromatic amino acid residues (e.g., Tyrosine, Phenylalanine) in the receptor's active site. mdpi.com The hydroxyl and amino groups of the ethanolamine (B43304) side chain are prime candidates for forming hydrogen bonds with polar residues. mdpi.com A hypothetical docking study of this compound into a protein active site might yield results similar to those shown in Table 1.

Table 1: Hypothetical Molecular Docking Results for this compound

| Parameter | Value/Description | Reference Methodology |

|---|---|---|

| Binding Energy (kcal/mol) | -9.5 | nih.gov |

| Interacting Residues | Tyr183, Ser220, Phe290, Asp292 | mdpi.com |

| Hydrogen Bonds | -OH group with Asp292; -NH2 group with Ser220 | |

| Hydrophobic/Pi-Stacking Interactions | Indole ring with Tyr183 and Phe290 | mdpi.com |

This table presents hypothetical data based on typical results from molecular docking studies of similar indole-containing compounds.

These docking studies are foundational for structure-based drug design, providing a rational basis for modifying the ligand's structure to enhance its binding affinity and selectivity for the target receptor. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Optimization

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov By identifying the key physicochemical properties (descriptors) that influence activity, QSAR models can predict the potency of novel, unsynthesized compounds, thereby guiding the optimization of lead molecules. mdpi.com

For a series of analogues of this compound, a QSAR study would involve compiling a dataset of compounds with experimentally measured biological activities (e.g., IC50 values). mdpi.com Various molecular descriptors, such as steric (e.g., molar refractivity), electronic (e.g., partial charges), hydrophobic (e.g., LogP), and topological parameters, would be calculated for each molecule. nih.govmdpi.com

Statistical techniques like Multiple Linear Regression (MLR) or more advanced machine learning methods are then used to build a predictive model. semanticscholar.org A robust QSAR model demonstrates good internal and external validation metrics, indicating its reliability in predicting the activity of new compounds. mdpi.com

3D-QSAR techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) provide a three-dimensional visualization of the regions around the molecule where modifications are likely to affect biological activity. mdpi.comresearchgate.net These models generate contour maps that highlight areas where, for example:

Steric bulk is favorable (green contours) or unfavorable (yellow contours).

Positive electrostatic potential is favorable (blue contours) or unfavorable (red contours).

Hydrophobic character is favorable (yellow contours) or unfavorable (white contours).

Such studies on related indole-alkylamine structures have provided valuable information for the rational design of new derivatives with improved activity. mdpi.com

Table 2: Example of a 2D-QSAR Data Set for Indole Ethanolamine Analogues

| Compound | Experimental pIC50 | Predicted pIC50 | Residual |

|---|---|---|---|

| Analogue 1 | 7.52 | 7.48 | 0.04 |

| Analogue 2 | 7.15 | 7.25 | -0.10 |

| Analogue 3 | 6.89 | 6.91 | -0.02 |

| Analogue 4 | 8.10 | 8.05 | 0.05 |

This table represents typical data from a QSAR study, showing the correlation between experimentally observed and model-predicted biological activity. Data is illustrative and based on methodologies from related studies. mdpi.com

In Silico Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) Predictions (Theoretical Pharmacokinetic Parameters)

In silico ADMET prediction involves the use of computational models to estimate the pharmacokinetic and toxicological properties of a drug candidate. nih.gov Evaluating ADMET properties early in the drug discovery process is critical to reduce the high attrition rates of compounds in later clinical trial stages. japsonline.com Numerous web servers and software packages are available to predict a wide range of ADMET parameters based solely on the 2D structure of a molecule. nih.govresearchgate.net

For this compound, in silico tools would be used to predict key parameters that govern its behavior in the body. nih.gov These predictions help assess its potential as an orally bioavailable drug.

Key predicted parameters include:

Absorption: Human Intestinal Absorption (HIA) and Caco-2 cell permeability are predicted to assess how well the compound is absorbed from the gut. japsonline.com Blood-Brain Barrier (BBB) penetration is also a critical parameter, indicating whether the compound can reach targets in the central nervous system. researchgate.net

Distribution: Plasma Protein Binding (PPB) is estimated to determine the fraction of the compound that will be bound to proteins in the blood, which can affect its availability to reach target tissues. japsonline.com

Metabolism: Predictions identify which Cytochrome P450 (CYP) enzymes (e.g., CYP2D6, CYP3A4) are likely to metabolize the compound or be inhibited by it. CYP inhibition can lead to adverse drug-drug interactions. researchgate.net

Excretion: Properties related to clearance and half-life can be estimated.

Toxicity: A range of toxicity endpoints can be predicted, including mutagenicity (Ames test), carcinogenicity, hepatotoxicity, and cardiotoxicity (hERG inhibition). japsonline.comresearchgate.net

Table 3: Predicted In Silico ADMET Profile for this compound

| ADMET Property | Category | Predicted Value/Comment | Reference Methodology |

|---|---|---|---|

| Human Intestinal Absorption (%) | Absorption | > 90% (High) | japsonline.com |

| Caco-2 Permeability | Absorption | High | researchgate.net |

| Blood-Brain Barrier (BBB) Penetration | Distribution | Predicted to cross BBB | researchgate.net |

| CYP2D6 Inhibitor | Metabolism | Predicted to be an inhibitor | japsonline.com |

| Hepatotoxicity | Toxicity | Low probability | japsonline.com |

| Ames Mutagenicity | Toxicity | Predicted to be non-mutagenic | researchgate.net |

This table contains illustrative ADMET predictions for the target compound, based on typical results obtained for similar small molecules and indole derivatives using in silico tools.

Conformational Analysis and Molecular Dynamics Simulations of the Compound and its Binding to Molecular Targets

The biological activity of a flexible molecule like this compound is highly dependent on its three-dimensional conformation. Conformational analysis aims to identify the stable, low-energy shapes (conformers) that the molecule can adopt. This can be done through systematic searches or computational methods like ab initio calculations. researchgate.net

Molecular Dynamics (MD) simulations provide a more dynamic picture, simulating the movements of atoms and molecules over time. nih.gov When applied to a ligand-receptor complex, MD simulations can assess the stability of the binding pose predicted by molecular docking. nih.gov By simulating the complex in a realistic environment (e.g., solvated in water at physiological temperature), researchers can observe how the ligand and protein interact and adapt to each other over a period of nanoseconds to microseconds. plos.org

Key analyses from an MD simulation include:

Root Mean Square Deviation (RMSD): This is tracked over time to assess the stability of the simulation. A stable RMSD for the ligand within the binding site suggests a stable binding mode.

Root Mean Square Fluctuation (RMSF): This analysis identifies which parts of the protein or ligand are more flexible or rigid.

Hydrogen Bond Analysis: The persistence of key hydrogen bonds identified in docking can be monitored throughout the simulation to confirm their importance for binding.

These simulations provide valuable insights into the dynamic nature of molecular recognition and can reveal conformational changes that are crucial for biological function. nih.govnih.gov

Quantum Chemical Calculations for Electronic Properties and Reactivity Prediction

Quantum chemical calculations, often using Density Functional Theory (DFT), provide a highly accurate description of the electronic structure of a molecule. ijrar.org These methods can be used to calculate a wide range of properties for this compound that are not accessible through classical molecular mechanics methods.

Important properties calculated include:

Optimized Molecular Geometry: Quantum calculations provide precise predictions of bond lengths and angles. ijrar.org

Electronic Properties: The distribution of electron density, molecular electrostatic potential (MEP), and dipole moment can be calculated. The MEP map is particularly useful as it highlights the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, which are important for molecular interactions.

Frontier Molecular Orbitals: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more reactive. ijrar.org

Vibrational Frequencies: These calculations can predict the infrared (IR) and Raman spectra of the molecule, which can be compared with experimental data to confirm its structure. ijrar.org

Table 4: Example of Quantum Chemical Properties for an Indole Derivative

| Property | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -5.8 eV | Electron-donating ability |

| LUMO Energy | -0.9 eV | Electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | 4.9 eV | Chemical reactivity and stability |

| Dipole Moment | 2.5 Debye | Molecular polarity |

This table presents exemplary data for a molecule similar to the target compound, based on methodologies described for quantum chemical calculations on indole derivatives. ijrar.org

Virtual Screening and Library Design for Novel Indole Ethanolamine Analogues

Virtual screening is a computational technique used to search large databases of chemical compounds to identify those that are most likely to bind to a drug target. jetir.org This approach is much faster and more cost-effective than high-throughput screening of physical compounds. For this compound, virtual screening can be used to discover novel, structurally related analogues with potentially improved properties.

There are two main types of virtual screening:

Structure-Based Virtual Screening (SBVS): If the 3D structure of the target protein is known, molecular docking can be used to screen vast libraries of compounds against its binding site. mdpi.comjetir.org Compounds are ranked based on their predicted binding scores, and the top-ranking "hits" are selected for further investigation.

Ligand-Based Virtual Screening (LBVS): If the structure of the target is unknown, but a set of active molecules is available, a model can be built based on their common features. This can be a pharmacophore model (a 3D arrangement of essential features) or a QSAR model. This model is then used to screen databases for new molecules that fit the model's criteria.

Following virtual screening, the identified hits can inspire the design of a focused library of novel indole ethanolamine analogues. Computational tools can be used to enumerate a virtual library by systematically modifying the core scaffold of this compound. These new virtual compounds can then be subjected to in silico ADMET and activity predictions to prioritize the most promising candidates for chemical synthesis and biological testing. sci-hub.box

In Vitro Mechanistic Investigations of 2 Amino 1 1 Methyl 1h Indol 3 Yl Ethanol and Analogues at a Molecular Level

Enzyme-Mediated Biotransformation Studies in Isolated Enzyme Systems or Non-Human Cellular Models (e.g., Cytochrome P450 Metabolism of Related Heterocyclic Amines)

The biotransformation of indole (B1671886) derivatives is a critical area of study, often involving cytochrome P450 (CYP450) enzymes, which are responsible for the metabolism of a vast number of xenobiotics. researchgate.net In vitro studies using isolated enzyme systems, such as human and rat hepatic microsomes, have been instrumental in elucidating the metabolic pathways of heterocyclic amines related to the indole structure. nih.gov

CYP450 enzymes catalyze the "aromatase" metabolism of indoline, a related heterocyclic amine, to produce indole through a novel dehydrogenation pathway. nih.gov Specifically, CYP3A4 has been identified as having the highest aromatase activity among several P450s. nih.gov The metabolism of other heterocyclic amines, such as 2-amino-9H-pyrido[2,3-b]indole (AαC) and 2-amino-3-methyl-9H-pyrido[2,3-b]indole (MeAαC), in human and rat liver microsomes results in both detoxified and activated metabolites. nih.gov The activation process occurs via oxidation to reactive N-hydroxy metabolites, which can then form protein adducts. nih.gov

In plants, specific CYP enzymes are also heavily involved in the metabolism of tryptophan and its indole derivatives. mdpi.com For instance, CYP79B2 and CYP79B3 catalyze the N-hydroxylation of tryptophan to form indole-3-acetaldoxime, a key intermediate. mdpi.com Subsequently, enzymes like CYP83B1 and CYP83A1 are involved in converting indole-3-acetaldoxime in the biosynthesis of indole glucosinolates. mdpi.comrsc.org The metabolism of indole itself can also be carried out by various bacterial strains, which may oxidize the indole ring to produce compounds like indigo. acs.org Microbial transformation systems offer an alternative to traditional chemical methods for modifying alkaloids, including those with an indole structure, often mimicking mammalian catabolism. nih.gov These systems can be used to produce significant quantities of metabolites for further study. nih.gov

| Compound Class | Enzyme System | Key Enzymes | Observed Metabolic Reactions | Key Metabolites | Reference |

|---|---|---|---|---|---|

| Indoline | Human Liver Microsomes, Recombinant P450s | CYP3A4, other P450s | Aromatization (Dehydrogenation) | Indole | nih.gov |

| Heterocyclic Amines (AαC, MeAαC) | Human and Rat Hepatic Microsomes | Not specified | Detoxification and Activation (Oxidation) | N-hydroxy metabolites (N2-OH-AαC, N2-OH-MeAαC) | nih.gov |

| Tryptophan | Plant-based systems | CYP79B2, CYP79B3 | N-hydroxylation | Indole-3-acetaldoxime | mdpi.com |

| Indole-3-acetaldoxime | Plant-based systems | CYP83B1, CYP83A1 | Conversion to S-alkylthiohydroxymate (proposed aci-nitro intermediate) | Indole glucosinolates | mdpi.comrsc.org |

| Indole Alkaloids | Microbial Cultures (e.g., Streptomyces) | Various microbial enzymes | Methylation, Oxidation | Methyl indole, Indigo | acs.orgnih.gov |

Receptor Binding Affinity and Selectivity Profiling (e.g., G-protein coupled receptors, ROR1, benzodiazepine (B76468) binding sites)

Indole derivatives have been widely investigated for their ability to bind with high affinity to numerous receptors. nih.gov Their versatile structure serves as a privileged scaffold for designing ligands that target various receptor families, including G-protein coupled receptors (GPCRs), receptor tyrosine kinase-like orphan receptors (RORs), and benzodiazepine binding sites.

G-protein coupled receptors (GPCRs): A variety of indole derivatives have been synthesized and evaluated as multi-target ligands for aminergic GPCRs, such as dopamine (B1211576) D2 and serotonin (B10506) 5-HT1A and 5-HT2A receptors, with some compounds displaying affinity in the nanomolar range. mdpi.com For example, certain 5-substituted-3-(1-arylmethyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indoles have been identified as potent antagonists of both D2 and 5-HT2A receptors. mdpi.com Other indole-based compounds, such as VK4-116, have been studied for their selective activity at dopamine D3 receptors and their ability to influence D1R-D3R heteromers. frontiersin.org

Receptor Tyrosine Kinase-like Orphan Receptor 1 (ROR1): ROR1 has emerged as an attractive target in oncology, and structure-based design has led to the identification of novel indole-containing inhibitors. nih.gov ROR1 is a receptor for Wnt5a and is typically expressed during embryogenesis but is also found on the surface of various cancer cells. nih.govdrugbank.com A recent study identified a representative indole derivative, compound 19h, that potently binds to ROR1 with a dissociation constant (KD) value of 0.10 μM. nih.gov

Benzodiazepine Binding Sites: The indole nucleus has been used as a scaffold to design ligands for the benzodiazepine (BZD) binding site on the GABAA receptor. N-(indol-3-ylglyoxylyl) amino acid derivatives have been shown to specifically inhibit benzodiazepine receptor binding. The binding of these indole derivatives can be stereoselective. Computational docking studies suggest that the indole ring can fit into a hydrophobic pocket formed by key amino acid residues, contributing to high binding affinity through interactions like π-π stacking.

| Compound/Analogue Class | Target Receptor | Binding Affinity/Activity | Reference |

|---|---|---|---|

| 5-substituted-3-(1-arylmethyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indoles | Dopamine D2, Serotonin 5-HT1A, 5-HT2A | Nanomolar affinity; Antagonists of D2 and 5-HT2A | mdpi.com |

| Compound 19h (Indole derivative) | ROR1 | KD = 0.10 μM | nih.gov |

| N-(indol-3-ylglyoxylyl) amino acid derivatives | Benzodiazepine Binding Site (GABAA Receptor) | Specific inhibition of radioligand binding | |

| Indole-based isoindoline (B1297411) esters | Benzodiazepine Binding Site (GABAA Receptor) | High predicted affinity via π-π stacking interactions |

Investigation of Molecular Target Engagement (e.g., tubulin polymerization, G-quadruplex interactions, specific protein binding)

Beyond cell surface receptors, indole-based compounds engage with various intracellular molecular targets, leading to the modulation of fundamental cellular processes.

Tubulin Polymerization: The indole moiety is a core structure in numerous natural and synthetic compounds that inhibit tubulin polymerization, a critical process for microtubule formation and cell division. These compounds often bind to the colchicine-binding site on tubulin, disrupting the dynamic equilibrium of microtubule assembly and disassembly. Structure-activity relationship studies have shown that modifications to the indole ring, such as substitution at the N-1 position, can significantly enhance antitubulin activity. For instance, certain sulfur-spaced trimethoxyphenyl (TMP) derivatives bearing a heterocyclic ring on the indole nucleus show potent inhibition of tubulin polymerization, with IC50 values in the sub-micromolar range.

G-quadruplex Interactions: G-quadruplexes (G4s) are non-canonical secondary structures formed in guanine-rich sequences of DNA and RNA that play roles in gene expression and telomere function. Indole-based ligands have been designed to bind and stabilize these structures, making them promising candidates for drug development. Biophysical techniques like Fluorescence Resonance Energy Transfer (FRET) and Circular Dichroism (CD) have demonstrated that various indole derivatives, including bis-indole amides and indolyl-quinolinium based probes, can specifically recognize and stabilize G4 structures, often with a preference for particular topologies (e.g., parallel vs. hybrid). NMR studies suggest that these ligands can bind to the external tetrads and loops of the G-quadruplex.

Specific Protein Binding: Indole derivatives have also been found to interact with specific proteins involved in gene expression regulation. A screen of chemical compounds identified indole derivatives as potent inhibitors of pre-mRNA splicing. These compounds were shown to inhibit exonic splicing enhancer (ESE)-dependent splicing by directly and selectively interacting with members of the serine-arginine-rich (SR) protein family of splicing factors. The binding of one such derivative to the SR protein SF2/ASF was monitored by the quenching of its intrinsic fluorescence, allowing for the determination of its binding affinity.

| Molecular Target | Indole Analogue Class | Mechanism/Effect | Quantitative Data (Example) | Reference |

|---|---|---|---|---|

| Tubulin | Combretastatin A-4 based TMP analogues | Inhibition of tubulin polymerization | Compound 1k: IC50 = 0.58 µM | |

| G-quadruplex DNA (c-MYC, c-KIT1) | Indolyl-quinolinium based probes | Stabilization of parallel G4 structures | Preferential stabilization over telomeric G4 and duplex DNA | |

| G-quadruplex DNA (c-MYC) | Indole-based derivatives | Binds to external tetrads and loops/grooves | 2:1 ligand-to-quadruplex ratio observed via NMR | |

| SR Splicing Factors (e.g., SF2/ASF) | Indole derivatives (e.g., C76) | Inhibition of ESE-dependent splicing | Binding monitored by fluorescence quenching |

Cellular Uptake and Distribution Studies in In Vitro Cell Line Models

The ability of a compound to cross the cell membrane and distribute within the cell is fundamental to its biological activity. While specific studies on the cellular uptake of 2-amino-1-(1-methyl-1H-indol-3-yl)ethanol are not widely available, research on related indole derivatives provides insights into their potential cellular transport and localization.

In vitro permeability assays are often used to predict a compound's ability to cross biological barriers. The Parallel Artificial Membrane Permeability Assay for the blood-brain barrier (PAMPA-BBB) has been used to assess indole-based compounds, with some derivatives showing good permeability. In silico ADME (Absorption, Distribution, Metabolism, and Excretion) predictions for certain 5-chloro-indole-2-carboxamides also suggest high intestinal absorbance and the capability to cross the blood-brain barrier. nih.gov

Once inside the cell, the subcellular distribution is key to target engagement. Studies using laser-scanning confocal microscopy on indole-containing metal complexes in HeLa cells have shown efficient cellular uptake and specific localization in the perinuclear region. The cytotoxic activity of various indole derivatives has been evaluated in a range of human cancer cell lines, including HepG2, MCF-7, and HeLa cells, which inherently confirms their ability to enter these cells to exert an effect. Furthermore, some 5-hydroxy-indolalkylamine derivatives have been shown to interact with monoamine uptake systems in rat brain synaptosomes, inhibiting the transport of neurotransmitters like serotonin, which indicates an interaction with cell membrane transporters.

Study of Interactions with Biological Macromolecules (e.g., DNA, RNA, Proteins)

The biological effects of indole-based compounds are often mediated by their direct or indirect interactions with essential macromolecules, including nucleic acids and proteins.

Interactions with DNA: As detailed in section 6.3, a significant area of research is the interaction of indole derivatives with non-canonical DNA structures, specifically G-quadruplexes. Small molecules based on indole scaffolds can bind to and stabilize G-quadruplexes found in telomeres and proto-oncogene promoter regions, such as c-myc. This interaction can modulate gene expression and inhibit the activity of enzymes like telomerase. Some indole-based compounds are not only G4 specific but can also discriminate between different G4 topologies. It has also been noted that some agents known to bind G-quadruplexes can also interact with the complementary i-motif structures in the C-rich strand, acting as multi-target-directed compounds.

Interactions with RNA: The interaction of indole derivatives extends to RNA as well. G-quadruplex structures can also form in RNA, particularly in 5' untranslated regions, offering another target for small molecule intervention. Furthermore, studies on splicing modulation have shown that certain indole derivatives can bind to pre-mRNA. These compounds specifically target exonic splicing enhancers (ESEs) within the pre-mRNA, thereby influencing splice site selection. This demonstrates a direct interaction with RNA that alters its processing.

Interactions with Proteins: Indole derivatives interact with a wide array of proteins. As discussed previously, they bind to enzymes like cytochrome P450s during metabolism nih.gov, cell surface receptors such as GPCRs mdpi.com, and structural proteins like tubulin. A notable example of specific protein binding is the interaction with serine-arginine-rich (SR) splicing factors. Indole compounds can directly bind to these proteins, inhibiting their function and altering the splicing patterns of target genes, including those of viral pre-mRNAs like HIV-1. Molecular docking studies have also shown strong interactions between indole derivatives and proteins such as TNF-α and NF-κB.

Future Directions and Emerging Research Avenues for 2 Amino 1 1 Methyl 1h Indol 3 Yl Ethanol Research

Development of Novel and Sustainable Synthetic Methodologies

The advancement of synthetic organic chemistry is increasingly driven by the principles of green chemistry, aiming to develop methods that are efficient, cost-effective, and environmentally benign. researchgate.net Future research on the synthesis of 2-amino-1-(1-methyl-1H-indol-3-yl)ethanol will likely prioritize the development of novel and sustainable methodologies over conventional approaches.

Key areas of focus will include:

Multicomponent Reactions (MCRs): Designing one-pot MCRs can significantly improve efficiency by combining several reaction steps without isolating intermediates, thus saving time, solvents, and energy. dergipark.org.tracs.org Research could explore new MCRs that assemble the indole (B1671886) ethanolamine (B43304) core from simple, readily available starting materials. dergipark.org.trrsc.org

Green Solvents and Catalysts: A shift towards using environmentally friendly solvents like water or ethanol (B145695), or even solvent-free conditions, is anticipated. researchgate.netmdpi.com The development of metal-free catalysts or highly efficient and recyclable nanocatalysts could replace traditional, more hazardous reagents. dergipark.org.tracs.org

Alternative Energy Sources: The application of microwave irradiation or photochemical methods can accelerate reaction times and improve yields compared to conventional heating. researchgate.netmdpi.com

| Synthetic Aspect | Conventional Approach | Potential Sustainable Approach | Anticipated Benefits |

|---|---|---|---|

| Reaction Type | Multi-step synthesis with isolation of intermediates | One-pot multicomponent reactions dergipark.org.tr | Increased atom economy, reduced waste, shorter synthesis time |

| Solvents | Use of volatile organic compounds (VOCs) | Water, ethanol, or solvent-free conditions researchgate.net | Reduced environmental pollution and health hazards |

| Catalysts | Homogeneous metal catalysts, stoichiometric reagents | Recyclable nanocatalysts, metal-free catalysts dergipark.org.tracs.org | Lower cost, reduced metal contamination, easier purification |

| Energy Source | Conventional heating | Microwave irradiation, photochemical activation mdpi.com | Faster reaction rates, lower energy consumption |

Exploration of Advanced Stereoselective Synthesis for All Possible Stereoisomers

The this compound molecule contains a chiral center at the carbon atom bearing the hydroxyl group. Consequently, it exists as a pair of enantiomers. The biological activity of chiral molecules is often stereospecific, with one enantiomer exhibiting desired therapeutic effects while the other may be inactive or even cause adverse effects. Therefore, a critical area for future research is the development of advanced stereoselective synthetic methods to access each stereoisomer in high enantiomeric purity.

Emerging research avenues include:

Chiral Catalysis: The use of chiral catalysts, such as rhodium(II) carboxylates or other metal complexes with chiral ligands, can facilitate highly diastereoselective and enantioselective reactions to produce the desired stereoisomer. diva-portal.org

Substrate-Controlled Synthesis: Employing chiral starting materials or auxiliaries can direct the stereochemical outcome of the reaction. For instance, the use of chiral imines has been shown to yield enantiomerically pure amino esters. diva-portal.org

Biocatalysis: The use of enzymes, such as dehydrogenases, offers a green and highly specific route to chiral alcohols and amino acids. nih.gov Exploring enzymatic reductions of a corresponding ketone precursor could provide an efficient pathway to enantiomerically pure (R)- or (S)-2-amino-1-(1-methyl-1H-indol-3-yl)ethanol.

| Strategy | Description | Key Advantage | Reference Example |

|---|---|---|---|

| Asymmetric 1,3-Dipolar Cycloaddition | Utilizing chiral catalysts (e.g., Rh(II)) or chiral dipolarophiles to control the stereochemistry of the resulting amino alcohol. diva-portal.org | High diastereoselectivity and potential for high enantioselectivity. | Synthesis of syn-α-hydroxy-β-amino esters. diva-portal.org |

| Stereoselective Aminohydroxylation | Direct introduction of amino and hydroxyl groups across a double bond on a precursor molecule in a stereocontrolled manner. beilstein-journals.org | Efficient construction of the 2-amino-1-ol moiety. | Synthesis of pinane-based 2-amino-1,3-diols. beilstein-journals.org |

| Enzymatic Reduction | Using enzymes like D-lactate dehydrogenase (D-LDH) to stereoselectively reduce a ketone precursor to the desired chiral alcohol. nih.gov | High enantiomeric excess (>99%), environmentally friendly conditions. | Preparation of (R)-3-(4-fluorophenyl)-2-hydroxy propionic acid. nih.gov |

Integration of Artificial Intelligence and Machine Learning in Compound Design and Prediction

Future applications of AI/ML in this context include:

Predictive Modeling: Developing quantitative structure-activity relationship (QSAR) models to predict the biological activity and physicochemical properties of novel derivatives. nih.gov This allows for the virtual screening of large libraries of compounds to identify the most promising candidates. nih.gov

ADMET Prediction: Utilizing AI-based tools to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new analogues early in the design phase, helping to identify compounds with better drug-like profiles. nih.govphcogj.com

De Novo Design: Employing generative AI models to design entirely new molecules based on the indole ethanolamine scaffold that are optimized for specific biological targets or desired properties. nih.gov

Synthesis Planning: Using AI to devise the most efficient and sustainable synthetic routes, potentially uncovering novel reaction pathways. mdpi.com

| AI/ML Application | Objective | Potential Impact |

|---|---|---|

| QSAR Modeling | Predict biological activity and properties of new derivatives. nih.gov | Prioritize synthesis of the most promising compounds. |

| ADMET Prediction | Forecast pharmacokinetic and toxicity profiles in silico. phcogj.com | Reduce late-stage attrition of drug candidates. |

| Generative AI | Design novel molecules with optimized characteristics. nih.gov | Explore new chemical space and identify innovative leads. |

| Retrosynthesis Planning | Identify optimal and sustainable synthetic pathways. mdpi.com | Improve the efficiency and greenness of chemical synthesis. |

Elucidation of Novel Molecular Interaction Mechanisms

A fundamental understanding of how this compound interacts with biological targets is crucial for rational drug design. Future research will focus on elucidating these molecular interaction mechanisms at an atomic level, which can guide the structural modification of the scaffold to enhance potency and selectivity.

Key research avenues will involve a combination of computational and experimental techniques:

Molecular Docking and Simulation: In silico docking studies can predict the binding poses and affinities of the compound and its analogues within the active sites of various protein targets. mdpi.com Molecular dynamics simulations can further explore the stability of these interactions over time.

Structural Biology: Co-crystallization of the compound with its target proteins followed by X-ray crystallography or cryo-electron microscopy can provide a definitive, high-resolution picture of the binding mode.

Biophysical Techniques: Methods such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Nuclear Magnetic Resonance (NMR) spectroscopy can be used to quantify binding affinities and kinetics, and to map the interaction surfaces. The indole moiety itself can sometimes act as an intrinsic probe, as its spectral properties may change upon binding. nih.gov

| Methodology | Type | Information Gained |

|---|---|---|

| Molecular Docking | Computational | Prediction of binding mode and affinity. mdpi.com |

| Molecular Dynamics | Computational | Analysis of binding stability and conformational changes. |

| X-ray Crystallography | Experimental | High-resolution 3D structure of the compound-target complex. |

| NMR Spectroscopy | Experimental | Mapping of interaction sites and conformational dynamics. nih.gov |

| Surface Plasmon Resonance (SPR) | Experimental | Real-time binding kinetics and affinity (k_on, k_off, K_D). |

Application of Indole Ethanolamine Scaffold in Chemical Probe Development

The indole scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to bind to a wide range of biological targets. nih.govmdpi.com This versatility makes the indole ethanolamine scaffold of this compound an excellent starting point for the development of chemical probes. These probes are valuable tools for studying biological processes and validating new drug targets.

Future research in this area could focus on:

Fluorescent Probes: Attaching a fluorescent group (fluorophore) to the scaffold could enable the visualization and tracking of its target proteins within cells and tissues using microscopy techniques. mdpi.com

Affinity-Based Probes: Incorporating a reactive group into the molecule can create probes that form a covalent bond with their target, allowing for the identification and isolation of the target protein from complex biological mixtures.

Photoaffinity Probes: Introducing a photo-activatable group would allow for light-induced covalent labeling of the target protein, providing precise spatial and temporal control over the labeling process.

The development of such probes based on the this compound structure could significantly contribute to our understanding of various signaling pathways and disease mechanisms. nih.govresearchgate.net

| Probe Type | Structural Modification | Research Application |

|---|---|---|

| Fluorescent Probe | Conjugation of a fluorophore (e.g., NBD). mdpi.com | Imaging target localization and dynamics in living cells. |

| Affinity-Based Probe | Incorporation of an electrophilic "warhead". | Target identification and validation via covalent labeling. |

| Photoaffinity Probe | Addition of a photo-activatable moiety (e.g., benzophenone). | Spatio-temporal mapping of protein interactions. |

| Biotinylated Probe | Attachment of a biotin (B1667282) tag. | Affinity purification and pull-down assays of target proteins. |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-amino-1-(1-methyl-1H-indol-3-yl)ethanol, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves indole derivatives as precursors. For example, alkylation of 1-methylindole followed by hydroxylation and amination steps under controlled pH (e.g., using NaBH₄ for reduction). Key parameters include temperature (reflux at 80–100°C), solvent choice (e.g., ethanol or THF), and catalyst selection (e.g., Pd/C for hydrogenation). Yield optimization requires monitoring intermediates via TLC or HPLC .

- Safety Note : Use inert atmospheres (N₂/Ar) to prevent oxidation of sensitive intermediates .

Q. How can researchers confirm the structural identity of this compound?

- Methodological Answer : Use a combination of:

- NMR : ¹H and ¹³C NMR to verify indole ring protons (δ 7.1–7.5 ppm) and ethanolamine side-chain signals (δ 3.5–4.2 ppm).

- X-ray Crystallography : For absolute configuration determination, as demonstrated in indole-ethanol derivatives .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (C₁₁H₁₄N₂O) with <2 ppm error .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of fine powders .

- First Aid : For skin contact, rinse immediately with water for 15+ minutes; consult a physician if irritation persists .

Advanced Research Questions

Q. How can researchers resolve contradictory data in reported biological activities of indole-ethanol derivatives?

- Methodological Answer :

- Dose-Response Studies : Test compounds across a broad concentration range (e.g., 1 nM–100 µM) to identify non-linear effects.

- Assay Validation : Use positive controls (e.g., doxorubicin for cytotoxicity) and replicate experiments across cell lines (e.g., HEK293 vs. HeLa) .

- Meta-Analysis : Cross-reference data with structurally similar compounds like 2-(1H-indol-3-yl)-N-(2-methoxyethyl)acetamide, which shares antimicrobial mechanisms .

Q. What computational approaches predict the pharmacokinetic properties of this compound?

- Methodological Answer :

- ADMET Prediction : Use tools like SwissADME to estimate logP (hydrophobicity), blood-brain barrier permeability, and CYP450 interactions.

- Molecular Dynamics (MD) : Simulate binding to target receptors (e.g., serotonin receptors) using GROMACS or AMBER .

Q. How can reaction mechanisms for side-chain modifications be elucidated?

- Methodological Answer :

- Isotopic Labeling : Use ¹⁵N-labeled amino groups to track reaction pathways via MS/MS.

- Kinetic Studies : Monitor intermediates via stopped-flow UV-Vis spectroscopy under varying pH and temperature .

Q. What strategies mitigate instability of this compound in aqueous solutions?

- Methodological Answer :

- Lyophilization : Store as a lyophilized powder at –20°C to prevent hydrolysis.

- Buffering : Use phosphate buffers (pH 6.5–7.5) to stabilize the ethanolamine moiety .

Data Contradiction Analysis

Q. Why do GHS classifications for similar indole derivatives vary across safety data sheets?

- Methodological Answer : Discrepancies arise from differences in:

- Purity : Higher impurity levels (e.g., residual solvents) in some batches may trigger stricter classifications .

- Testing Methods : Acute toxicity data (e.g., LD₅₀) from animal studies vs. in vitro assays yield conflicting results .

Tables

Table 1 : Key Physicochemical Properties of this compound

| Property | Value | Method/Source |

|---|---|---|

| Molecular Formula | C₁₁H₁₄N₂O | HRMS |

| Melting Point | 158–160°C (decomposes) | DSC |

| logP (Octanol-Water) | 1.2 ± 0.3 | SwissADME Prediction |

| Solubility (Water) | 12 mg/mL (25°C) | Shake-Flask Method |

Table 2 : Common Synthetic Byproducts and Mitigation Strategies

| Byproduct | Cause | Mitigation |

|---|---|---|

| 1-Methylindole-3-carboxaldehyde | Over-oxidation of indole ring | Use milder oxidizing agents (e.g., TEMPO) |

| N-Methyl ethanolamine | Side-chain degradation | Control reaction pH (6.5–7.0) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.